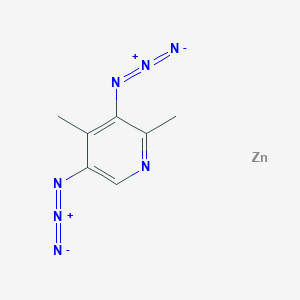
3,5-Diazido-2,4-dimethylpyridine;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diazido-2,4-dimethylpyridine;ZINC is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azido groups (-N3) attached to the pyridine ring at the 3 and 5 positions, and two methyl groups (-CH3) at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diazido-2,4-dimethylpyridine typically involves the introduction of azido groups to a dimethylpyridine precursor. One common method is the diazotization of 3,5-dimethylpyridine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido groups.
Industrial Production Methods
Industrial production of 3,5-Diazido-2,4-dimethylpyridine may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azido compounds.
化学反応の分析
Types of Reactions
3,5-Diazido-2,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-2,4-dimethylpyridine.
Reduction: Formation of 3,5-diamino-2,4-dimethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3,5-Diazido-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing heterocycles.
Biology: Potential use in the study of azido group interactions with biological molecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Diazido-2,4-dimethylpyridine involves the reactivity of the azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
- 3,5-Diazido-2,4-dimethylpyridine
- 3,5-Diazido-2,6-dimethylpyridine
- 3,5-Diazido-4-methylpyridine
Uniqueness
3,5-Diazido-2,4-dimethylpyridine is unique due to the specific positioning of the azido and methyl groups, which influence its reactivity and potential applications. The presence of two azido groups makes it highly reactive and suitable for various chemical transformations.
特性
CAS番号 |
142110-43-8 |
|---|---|
分子式 |
C7H7N7Zn |
分子量 |
254.6 g/mol |
IUPAC名 |
3,5-diazido-2,4-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H7N7.Zn/c1-4-6(11-13-8)3-10-5(2)7(4)12-14-9;/h3H,1-2H3; |
InChIキー |
GOYOUYWFWLQMAK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1N=[N+]=[N-])C)N=[N+]=[N-].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


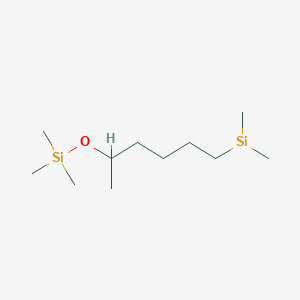
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
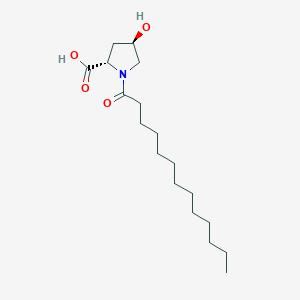
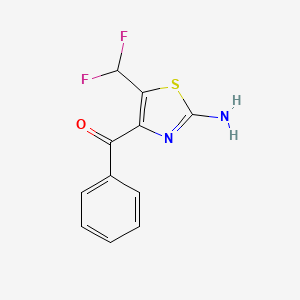
![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
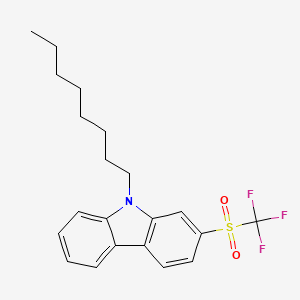
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
